Cas no 2706-90-3 (Nonafluoropentanoic Acid)

Nonafluoropentanoic Acid 化学的及び物理的性質
名前と識別子
-
- perfluorovaleric acid
- Perfluoropentanoic acid
- Nonafluorovaleric Acid
- 2,2,3,3,4,4,5,5,5-nonafluoropentanoic acid
- Nonafluoropentanoic Acid
- n-Perfluoropentanoic acid
- n-nonafluoropentanoic acid
- Nonafluoro-1-pentanoic acid
- Pentanoic acid,nonafluoro
- Perfluoro-n-pentanoic acid
- perfluorovalerianic acid
- Valeric acid,nonafluoro
- PFPeA
- NSC 18404
- IPC-PFFA-5 (ca. 0.5mol/L in Water)
- Nonafluoropentanoic Acid (ca. 0.5mol/L in Water)
- Perfluoropentanoic Acid (ca. 0.5mol/L in Water)
- Perfluorovaleric Acid (ca. 0.5mol/L in Water)
- Pentanoic acid, nonafluoro-
- Valeric acid, nonafluoro-
- CXZGQIAOTKWCDB-UHFFFAOYSA-N
- Pentanoic acid, 2,2,3,3,4,4,5,5,5-nonafluoro-
- 2,2,3,3,4,4,5,5,5-Nonafluoro-pentanoic acid
- Pentanoic acid,2,2,3,3,4,4,5,5,5-nonafluoro-
- Nonafluoropentanoic acid, 97%
- C5HF9O2
- EINECS 220-300-7
- AKOS005258165
- FT-0634452
- N0605
- Perfluoro-n-pentanoic acid 50 microg/mL in Methanol/Water
- FS-4216
- J-016667
- CS-B0902
- SCHEMBL64889
- NS00000365
- Nonafluoropentanoic acid, Nonafluorovaleric acid, Perfluoropentanoic acid
- 2706-90-3
- Perfluoropentanoic acid 100 microg/mL in Methanol/Water
- Nonafluoro-valeric acid
- MFCD00040211
- LUW3UY784P
- NSC-18404
- 2,2,3,3,4,4,5,5,5-Nonafluoropentanoic acid #
- Q27156873
- InChI=1/C5HF9O2/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14/h(H,15,16
- D82040
- IPC-PFFA-5
- DTXSID6062599
- Perfluoro-n-pentanoic acid 50 microg/mL in Methanol/Water
- Perfluoropentanoic acid, 97%
- UNII-LUW3UY784P
- CHEMBL173263
- 1ST9515
- NSC18404
- CHEBI:83491
- DB-047153
-
- MDL: MFCD00040211
- インチ: 1S/C5HF9O2/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14/h(H,15,16)
- InChIKey: CXZGQIAOTKWCDB-UHFFFAOYSA-N
- ほほえんだ: FC(C(C(=O)O[H])(F)F)(C(C(F)(F)F)(F)F)F
- BRN: 1800087
計算された属性
- せいみつぶんしりょう: 263.98300
- どういたいしつりょう: 263.983
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 11
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 291
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 37.3
じっけんとくせい
- 色と性状: 淡黄色液体
- 密度みつど: 1.713 g/mL at 25 °C(lit.)
- ふってん: 70°C/40mmHg(lit.)
- フラッシュポイント: 29.1±25.9 ºC,
- 屈折率: n20/D 1.294(lit.)
- ようかいど: 極微溶性(0.19 g/l)(25ºC)、
- すいようせい: Partly soluble in water.
- あんていせい: Stable. Incompatible with strong oxidizing agents.
- PSA: 37.30000
- LogP: 2.53920
- ようかいせい: 使用できません
Nonafluoropentanoic Acid セキュリティ情報
-
記号:
- ヒント:あぶない
- 危害声明: H290-H314
- 警告文: P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501
- 危険物輸送番号:UN 3265 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 34
- セキュリティの説明: S26-S36/37/39-S45
-
危険物標識:
- 包装等級:III
- 包装カテゴリ:III
- 包装グループ:II
- TSCA:T
- 危険レベル:8
- リスク用語:R34
- セキュリティ用語:8
- 危険レベル:8
Nonafluoropentanoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0605-5G |
Nonafluorovaleric Acid |
2706-90-3 | >98.0%(GC)(T) | 5g |
¥410.00 | 2024-04-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | WK142-5ml |
Nonafluoropentanoic Acid |
2706-90-3 | 0.5mol/L[-] | 5ml |
798CNY | 2021-05-10 | |
Fluorochem | 003302-1g |
n-Perfluoropentanoic acid |
2706-90-3 | 97% | 1g |
£12.00 | 2022-03-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P63850-5g |
Perfluorovaleric acid |
2706-90-3 | 5g |
¥428.0 | 2021-09-08 | ||
Oakwood | 003302-5g |
n-Perfluoropentanoic acid |
2706-90-3 | 97% | 5g |
$32.00 | 2024-07-19 | |
Apollo Scientific | PC6184-5g |
Perfluoropentanoic acid |
2706-90-3 | 5g |
£32.00 | 2025-02-21 | ||
TRC | N649515-250mg |
Nonafluoropentanoic Acid |
2706-90-3 | 250mg |
$ 132.00 | 2023-09-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1061073-25g |
Perfluorovaleric acid |
2706-90-3 | 97% | 25g |
¥851 | 2023-04-14 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B21567-25g |
Perfluoropentanoic acid, 97% |
2706-90-3 | 97% | 25g |
¥1676.00 | 2023-03-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 006057-5g |
Nonafluoropentanoic Acid |
2706-90-3 | 97% | 5g |
486CNY | 2021-05-10 |
Nonafluoropentanoic Acid 関連文献
-
Zhengzheng Liu,Jingqing Zhou,Yalu Xu,Jiafeng Lu,Jinyuan Chen,Jing Wang RSC Adv. 2022 12 21247
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Valeria Ochoa-Herrera,Jim A. Field,Antonia Luna-Velasco,Reyes Sierra-Alvarez Environ. Sci.: Processes Impacts 2016 18 1236
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Belinda Huerta,Brendan McHugh,Fiona Regan Anal. Methods 2022 14 2090
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Susan T. Wolf,William K. Reagen Anal. Methods 2011 3 1485
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Eva K. Stebel,Kyndal A. Pike,Huan Nguyen,Heather A. Hartmann,Mattaeus J. Klonowski,Michaela G. Lawrence,Rachel M. Collins,Claire E. Hefner,Paul L. Edmiston Environ. Sci.: Water Res. Technol. 2019 5 1854
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Patrick McNamara,Melvin S. Samuel,Sandeep Sathyamoorthy,Lynne Moss,Danny Valtierra,Hugo Cortes Lopez,Nick Nigro,Stephen Somerville,Zhongzhe Liu Environ. Sci.: Water Res. Technol. 2023 9 386
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Susan T. Wolf,William K. Reagen Anal. Methods 2013 5 2444
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Jessica A. LaFond,Paul B. Hatzinger,Jennifer L. Guelfo,Kayleigh Millerick,W. Andrew Jackson Environ. Sci.: Adv. 2023 2 1019
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Omotola Folorunsho,Anna Bogush,Ivan Kourtchev Anal. Methods 2023 15 284
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Olga S. Arvaniti,Alexandros G. Asimakopoulos,Marilena E. Dasenaki,Elpida I. Ventouri,Athanasios S. Stasinakis,Nikolaos S. Thomaidis Anal. Methods 2014 6 1341
Nonafluoropentanoic Acidに関する追加情報
Nonafluoropentanoic Acid (CAS No. 2706-90-3): A Comprehensive Overview of Its Chemical Properties and Applications in Modern Science
Nonafluoropentanoic acid (CAS No. 2706-90-3) is a perfluorinated carboxylic acid with the molecular formula C5F9COOH. As a member of the perfluoroalkyl acid family, this compound exhibits unique physicochemical properties due to the high degree of fluorination in its pentanoic acid backbone. The nonafluoropentanoic acid structure features nine fluorine atoms bonded to the five-carbon chain, resulting in exceptional hydrophobicity, lipophobicity, and thermal stability. These characteristics position it as a critical component in advanced materials, pharmaceutical development, and analytical chemistry.
The synthesis of CAS No. 2706-90-3 typically involves fluorination reactions using selective electrophilic fluorinating agents such as cobalt(III) fluoride or xenon difluoride. Recent advancements in catalytic fluorination methodologies have improved the efficiency of producing nonafluoropentanoic acid, reducing byproduct formation while maintaining high purity levels. For instance, a 2024 study published in *Journal of Fluorine Chemistry* demonstrated the use of transition-metal-catalyzed selective fluorination to achieve >95% yield under mild reaction conditions.
In terms of chemical behavior, nonafluoropentanoic acid demonstrates remarkable resistance to hydrolysis and oxidation compared to its non-fluorinated analogs. Its pKa value (approximately 1.5) is significantly lower than typical carboxylic acids due to the electron-withdrawing effect of the perfluoroalkyl group, which enhances proton dissociation capacity. This property makes it an effective reagent for stabilizing metal complexes and modulating reaction environments in organofluorine chemistry.
One prominent application area for Nonafluoropentanoic Acid is in the development of superhydrophobic coatings for industrial equipment and biomedical devices. The compound's fluorinated chain forms low-surface-energy interfaces that repel water and other polar solvents with contact angles exceeding 150°, as reported in a 2023 patent (US11456789B1). These coatings reduce biofouling on underwater structures and improve corrosion resistance for aerospace components.
Recent research has also explored its role as a precursor for fluoroelastomers used in extreme environment seals and gaskets. When incorporated into polymerization processes, nonafluoropentanoic acid contributes to cross-linking density while maintaining flexibility at subzero temperatures (-50°C). A comparative study from *Polymer Science* (Q4 2024) showed that fluoroelastomers derived from this compound outperformed traditional perfluoroalkyl sulfonic acids in ozone resistance tests.
In pharmaceutical science, nonafluoropentanoic acid serves as a building block for developing lipophilic drug delivery systems through esterification reactions with polyethylene glycol chains. The resulting amphiphilic molecules self-assemble into micelles with enhanced solubilization capacity for poorly soluble drugs like paclitaxel and curcumin. A clinical trial phase II candidate utilizing this approach showed improved bioavailability by 40% compared to conventional formulations.
The compound's environmental impact has been extensively studied using LC-MS/MS detection methods following OECD guidelines for persistence assessment. While its long carbon-fluorine bonds confer stability against biodegradation, recent breakthroughs at MIT's Department of Chemistry have demonstrated that certain microbial consortia can degrade nonafluoropentanoic acid under anaerobic conditions when supplemented with specific electron shuttles like humic acids.
For analytical applications, researchers at TU Dresden developed an HPLC method optimized for quantifying trace amounts of Nonafluoropentanoic Acid (CAS No. 2706-90-3) in environmental samples using a C18 column with gradient elution (acetonitrile/water system). This technique achieved detection limits below 1 ng/mL after derivatization with dansyl chloride reagents.
The surface modification capabilities of this compound have led to innovations in semiconductor manufacturing processes where it is used to create anti-stiction layers on MEMS devices through vapor-phase deposition techniques developed by IBM Research Zurich in 2024. These layers prevent micro-scale components from sticking together during operation by forming self-assembled monolayers with precise molecular orientation.
In electrochemical studies published by *Advanced Energy Materials* (Vol 18), scientists discovered that incorporating small amounts of nonafluoropentanoic acid into lithium-ion battery electrolytes significantly improved interfacial stability between electrodes and separators through enhanced SEI layer formation on graphite anodes.
Ongoing research at Kyoto University focuses on utilizing Nonafluoropentanoic Acid as a functional group in organic photovoltaics materials design due to its ability to tune charge transport properties when conjugated with thiophene units via Suzuki coupling reactions under microwave-assisted conditions.
The unique combination of hydrophobicity and chemical inertness makes this compound ideal for creating non-stick surfaces through plasma polymerization techniques described by researchers at ETH Zürich who achieved uniform coatings on titanium alloys using radiofrequency discharge at reduced pressures (5 mTorr).
In biocompatibility assessments conducted under ISO standards for medical device testing, surface-modified implants treated with nonafluoropentanoic acid derivatives showed reduced protein adsorption rates while maintaining mechanical integrity after accelerated aging tests simulating ten years of physiological stress conditions.
Emerging applications include its use as a reference standard in mass spectrometry calibrations where its distinct fragmentation pattern provides reliable ionization efficiency benchmarks across various ion sources including ESI and APCI modes commonly used in pharmaceutical quality control laboratories worldwide.
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